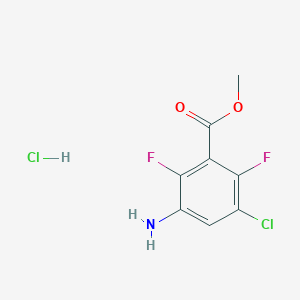

Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride

Description

Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride (CAS: 1784060-84-9) is a halogenated aromatic compound with the molecular formula C₇H₄ClF₂NO₂ and a molecular weight of 207.57 g/mol . Structurally, it features a benzoate ester core substituted with an amino group at the 3-position, chlorine at the 5-position, and fluorine atoms at the 2- and 6-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals or agrochemicals. As a building block, it is utilized in organic synthesis, particularly in reactions requiring regioselective functionalization .

Properties

Molecular Formula |

C8H7Cl2F2NO2 |

|---|---|

Molecular Weight |

258.05 g/mol |

IUPAC Name |

methyl 3-amino-5-chloro-2,6-difluorobenzoate;hydrochloride |

InChI |

InChI=1S/C8H6ClF2NO2.ClH/c1-14-8(13)5-6(10)3(9)2-4(12)7(5)11;/h2H,12H2,1H3;1H |

InChI Key |

UBPYLNBGBUPBQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1F)Cl)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride typically involves the esterification of 3-amino-5-chloro-2,6-difluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is employed in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and difluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-bromo-2,6-difluorobenzoate

- Molecular Formula : C₈H₅BrF₂O₂

- Molecular Weight : 251.02 g/mol

- Key Features: Substituted with bromine (4-position) and fluorine (2,6-positions) on the benzoate core. Lacks the amino and chlorine groups present in the target compound. Purity: >97.0% (HPLC) .

- Applications: Used as a halogenated intermediate in Suzuki-Miyaura coupling or nucleophilic substitution reactions. The bromine atom offers reactivity distinct from the amino group in the target compound.

- Price: Higher cost (¥14,000 for 5g) compared to non-brominated analogs, likely due to bromine’s expense .

Sulfonylurea-Based Methyl Benzoates (Pesticide Derivatives)

- Triflusulfuron methyl ester : Contains a triazine-sulfonylurea moiety.

- Ethametsulfuron methyl ester: Features ethoxy and methylamino groups on the triazine ring.

- Metsulfuron methyl ester : Substituted with methoxy and methyl groups.

- Key Features :

- All share a methyl benzoate core but incorporate complex sulfonylurea and triazine functional groups.

- Molecular weights range from ~300–400 g/mol, significantly higher than the target compound.

- Applications : Herbicides targeting acetolactate synthase (ALS) inhibition . Unlike the target compound, these are end-use agrochemicals rather than synthetic intermediates.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₇ClNO₂ (hydrochloride salt)

- Key Features: Butanoate ester backbone with dimethyl and methylamino substituents. Synthesized via HCl-mediated deprotection, similar to the target compound’s salt formation .

- Structural Contrast: The aliphatic butanoate structure differs markedly from the aromatic benzoate core of the target compound. However, both utilize hydrochloride salts to improve solubility.

Research Findings and Comparative Analysis

Structural and Reactivity Insights

- Halogen vs. Amino Substituents: The bromine in Methyl 4-bromo-2,6-difluorobenzoate facilitates cross-coupling reactions, whereas the amino group in the target compound enables nucleophilic substitutions or amidation .

- Salt Formation: Both the target compound and Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride employ HCl to stabilize amines, enhancing their utility in aqueous-phase reactions .

Purity and Analytical Methods

- The target compound and Methyl 4-bromo-2,6-difluorobenzoate are analyzed via HPLC (>95–97% purity), while aliphatic esters like Methyl 2-bromohexanoate rely on GC .

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Purity | Application |

|---|---|---|---|---|---|

| Target Compound | C₇H₄ClF₂NO₂ | 207.57 | NH₂, Cl, F (2,6) | >95%* | Synthetic intermediate |

| Methyl 4-bromo-2,6-difluorobenzoate | C₈H₅BrF₂O₂ | 251.02 | Br, F (2,6) | >97% (HPLC) | Cross-coupling reagent |

| Triflusulfuron methyl ester | C₁₃H₁₂F₃N₅O₆S | 431.32 | Triazine, sulfonylurea | N/A | Herbicide |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | C₈H₁₇ClNO₂ | 194.68 | Dimethyl, methylamino | N/A | Pharmaceutical intermediate |

*Purity inferred from analogous compounds in .

Q & A

Q. Table 1: Example Synthesis Conditions

Advanced: How can researchers resolve contradictory NMR data for intermediates in the synthesis pathway?

Answer:

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from residual solvents, tautomerism, or impurities. For example, in the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, the 1H-NMR (DMSO-d6) δ 9.00 (brs) corresponds to the protonated amine, while δ 1.02 (s, 9H) confirms tert-butyl group integrity . To resolve ambiguities:

- Use deuterated solvents with low water content.

- Compare experimental shifts with computational predictions (DFT).

- Validate via 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- 1H-NMR : Confirms substituent positions and purity. For example, aromatic protons in difluorobenzoates exhibit distinct splitting patterns due to fluorine coupling .

- HPLC : Quantifies purity (>95% required for pharmacological studies; use C18 columns with acetonitrile/water gradients) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₇ClF₂NO₂·HCl has a theoretical MW of 267.5 g/mol) .

Advanced: How do steric and electronic effects influence the reactivity of the amino group in this compound?

Answer:

The amino group at position 3 is sterically hindered by adjacent chlorine and fluorine substituents, reducing its nucleophilicity. Electronic effects from electron-withdrawing halogens further deactivate the amine, necessitating stronger acylating agents for derivatization. For instance, coupling reactions may require activating agents like HATU or DCC in anhydrous DMF .

Q. Table 2: Reactivity Modifiers

| Factor | Impact on Reactivity | Mitigation Strategy |

|---|---|---|

| Steric hindrance | Slows acylation/alkylation | Use bulky reagents (e.g., Boc₂O) |

| Electron-withdrawing F/Cl | Reduces amine basicity | Activate with TFA or HCl |

Basic: What are the key safety considerations when handling this compound?

Answer:

- Inhalation/Contact Risk : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal irritation .

- Storage : Store in airtight containers at room temperature, away from moisture (hydrolysis risk) .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in chemical waste containers .

Advanced: How can researchers optimize purification for scale-up synthesis?

Answer:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for intermediates .

- Yield Challenges : Scale-up often reduces yield due to exothermic reactions; optimize cooling and stirring rates .

Basic: What structural analogs of this compound have been studied, and how do they differ?

Answer:

- Ethyl 4-chloro-2,6-difluorobenzoate : Differs in ester group (ethyl vs. methyl), altering lipophilicity (LogP +0.3) .

- Benzyl 3-amino-6-chloro-2-fluorobenzoate : Benzyl ester increases steric bulk, reducing membrane permeability .

Advanced: How to troubleshoot low yields in the final hydrochloride salt formation?

Answer:

- Cause 1 : Incomplete removal of dioxane during concentration. Solution: Use high-vacuum distillation .

- Cause 2 : Competing side reactions (e.g., ester hydrolysis). Solution: Conduct reactions under anhydrous conditions with molecular sieves .

Basic: What pharmacological assays are suitable for evaluating derivatives of this compound?

Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) .

- Cellular Uptake : Radiolabel the compound with ¹⁸F for PET imaging studies .

Advanced: How does the fluorine substitution pattern affect metabolic stability?

Answer:

Fluorine at positions 2 and 6 reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life. Comparative studies show 2,6-difluoro analogs exhibit 30% higher stability in liver microsomes than mono-fluoro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.